molecular formula C6H10N2O2 B12366717 cis-5,6-Dimethylhexahydropyrimidine-2,4-dione

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione

Cat. No.: B12366717
M. Wt: 142.16 g/mol
InChI Key: XQYUQCJDPCWDSO-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-Dimethyluracil, is a pyrimidine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol This compound is characterized by its two hydroxyl groups at positions 2 and 4, and two methyl groups at positions 5 and 6 on the pyrimidine ring

Preparation Methods

The synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine typically involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide . The reaction is carried out under heating and stirring conditions, followed by pressure-reduced distillation, addition of water, pH adjustment with acid, cooling, filtration, and drying to obtain the intermediate product. This intermediate is then further processed to yield the final compound.

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification steps.

Chemical Reactions Analysis

2,4-Dihydroxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dihydroxy-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The hydroxyl groups at positions 2 and 4 allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity . The methyl groups at positions 5 and 6 may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2,4-Dihydroxy-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:

    Uracil: Lacks the methyl groups at positions 5 and 6, making it less hydrophobic.

    Thymine: Contains a methyl group at position 5 but lacks the hydroxyl groups at positions 2 and 4.

    Cytosine: Contains an amino group at position 4 instead of a hydroxyl group.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5,6-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-3-4(2)7-6(10)8-5(3)9/h3-4H,1-2H3,(H2,7,8,9,10)

InChI Key

XQYUQCJDPCWDSO-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)NC1=O)C

Origin of Product

United States

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